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molecular formula C12H14N4O2S B1682506 Sulfamethazine CAS No. 57-68-1

Sulfamethazine

Cat. No. B1682506
M. Wt: 278.33 g/mol
InChI Key: ASWVTGNCAZCNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129021B2

Procedure details

Silver Sulfamethazine was prepared using 27.83 grams of sulfamethazine following procedure 1 (i.e. the procedure used for silver sulfamerazine) to give a fine white powder showing some crystallinity.
Quantity
27.83 g
Type
reactant
Reaction Step One
Name
silver sulfamerazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH3:19])[N:5]=[C:6]([NH:8][S:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)(=[O:11])=[O:10])[N:7]=1.[Ag:20].CC1C=CN=C(NS(C2C=CC(N)=CC=2)(=O)=O)N=1>>[CH3:19][C:4]1[N:5]=[C:6]([NH:8][S:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)(=[O:11])=[O:10])[N:7]=[C:2]([CH3:1])[CH:3]=1.[Ag+:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
27.83 g
Type
reactant
Smiles
CC=1C=C(N=C(N1)NS(=O)(=O)C=2C=CC(=CC2)N)C
Step Two
Name
silver sulfamerazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ag].CC=1C=CN=C(N1)NS(=O)(=O)C=2C=CC(=CC2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a fine white powder

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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